molecular formula C39H30O4 B3224765 Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis- CAS No. 1238475-45-0

Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis-

Cat. No.: B3224765
CAS No.: 1238475-45-0
M. Wt: 562.7 g/mol
InChI Key: OROZTGFBKXEPSI-UHFFFAOYSA-N
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Description

Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis-: is a complex organic compound characterized by its unique structure, which includes an oxirane ring and a fluorenylidene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis- typically involves the reaction of fluorenylidene derivatives with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis- involves its ability to undergo various chemical reactions due to the presence of the reactive oxirane ring. This ring can interact with nucleophiles, leading to the formation of new bonds and the generation of diverse chemical structures. The fluorenylidene core provides stability and rigidity to the molecule, making it suitable for applications in materials science .

Properties

IUPAC Name

2-[[6-[9-[6-(oxiran-2-ylmethoxy)naphthalen-2-yl]fluoren-9-yl]naphthalen-2-yl]oxymethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H30O4/c1-3-7-37-35(5-1)36-6-2-4-8-38(36)39(37,29-13-9-27-19-31(15-11-25(27)17-29)40-21-33-23-42-33)30-14-10-28-20-32(16-12-26(28)18-30)41-22-34-24-43-34/h1-20,33-34H,21-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROZTGFBKXEPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC3=C(C=C2)C=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC8=C(C=C7)C=C(C=C8)OCC9CO9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301144244
Record name 2,2′-[9H-Fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis[oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1238475-45-0
Record name 2,2′-[9H-Fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis[oxirane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1238475-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-[9H-Fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis[oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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